molecular formula C16H16O2 B1307898 3,4-Dimethyl-4'-methoxybenzophenone CAS No. 65057-21-8

3,4-Dimethyl-4'-methoxybenzophenone

Cat. No.: B1307898
CAS No.: 65057-21-8
M. Wt: 240.3 g/mol
InChI Key: MTOCKFSRHDGQAZ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a derivative of benzophenone, characterized by the presence of two methyl groups at the 3 and 4 positions on one phenyl ring and a methoxy group at the 4’ position on the other phenyl ring. This compound is used in various chemical applications due to its unique structural properties.

Mechanism of Action

Target of Action

The primary target of 3,4-Dimethyl-4’-methoxybenzophenone (NK-049) is the carotenoid-biosynthesis system in plants . This system plays a crucial role in the production of carotenoids, which are essential for photosynthesis and protection against photooxidative damage.

Mode of Action

NK-049 interacts with its target by inhibiting the dehydrogenation process in carotene biosynthesis . This inhibition leads to a decrease in the production of carotenoids, thereby affecting the plant’s ability to carry out photosynthesis effectively .

Biochemical Pathways

The affected biochemical pathway is the carotenoid biosynthesis pathway . The inhibition of this pathway by NK-049 leads to a decrease in the production of carotenoids, which are essential components of the photosynthetic apparatus. This results in the disruption of photosynthesis and the plant’s growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NK-049 have been studied in rice and barnyardgrass . When applied on the leaf surface or to roots, NK-049 is absorbed more rapidly by barnyardgrass compared to rice. The absorbed NK-049 is then translocated to various parts of the plant.

Result of Action

The result of NK-049’s action is the inhibition of carotenoid formation, leading to chlorosis (yellowing of leaves) due to the disruption of photosynthesis . This is particularly evident in barnyardgrass, which absorbs and translocates NK-049 more rapidly than rice .

Action Environment

The action of NK-049 is influenced by environmental factors such as light conditions . For instance, NK-049 completely inhibits the accumulation of both chlorophylls and carotenoids under strong light, yielding white seedlings. Under weak light, an appreciable amount of chlorophylls and carotenoids are accumulated, which are rapidly decomposed upon exposure to strong light .

Biochemical Analysis

Biochemical Properties

3,4-Dimethyl-4’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in oxidative stress responses. For instance, it can inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between 3,4-Dimethyl-4’-methoxybenzophenone and these enzymes is primarily through non-covalent binding, which can alter the enzyme’s conformation and reduce its catalytic efficiency .

Cellular Effects

The effects of 3,4-Dimethyl-4’-methoxybenzophenone on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,4-Dimethyl-4’-methoxybenzophenone can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

At the molecular level, 3,4-Dimethyl-4’-methoxybenzophenone exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis. For instance, 3,4-Dimethyl-4’-methoxybenzophenone has been shown to inhibit the activity of acetylcholinesterase, an enzyme critical for neurotransmission, by binding to its active site. This binding interaction leads to a decrease in enzyme activity and an accumulation of acetylcholine in the synaptic cleft, which can affect neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dimethyl-4’-methoxybenzophenone can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Over time, the degradation products of 3,4-Dimethyl-4’-methoxybenzophenone can accumulate and exert different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cell morphology, reduced cell viability, and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of 3,4-Dimethyl-4’-methoxybenzophenone vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and promoting cell survival. At high doses, 3,4-Dimethyl-4’-methoxybenzophenone can be toxic, leading to adverse effects such as liver damage, neurotoxicity, and impaired reproductive function. Threshold effects have been observed, where a specific dose range results in a significant change in the compound’s impact on the organism .

Metabolic Pathways

3,4-Dimethyl-4’-methoxybenzophenone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of various metabolites. These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to enhance their excretion from the body. The interaction of 3,4-Dimethyl-4’-methoxybenzophenone with these metabolic enzymes can affect metabolic flux and alter the levels of key metabolites in the body .

Transport and Distribution

The transport and distribution of 3,4-Dimethyl-4’-methoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion and active transport mechanisms. Once inside the cell, 3,4-Dimethyl-4’-methoxybenzophenone can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in the liver, kidneys, and brain .

Subcellular Localization

The subcellular localization of 3,4-Dimethyl-4’-methoxybenzophenone is crucial for its activity and function. This compound can localize to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus. Targeting signals and post-translational modifications can direct 3,4-Dimethyl-4’-methoxybenzophenone to these compartments, where it can exert its effects on cellular processes. For example, in the mitochondria, 3,4-Dimethyl-4’-methoxybenzophenone can affect mitochondrial respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-4’-methoxybenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 3,4-dimethylbenzoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs in an anhydrous environment to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 3,4-Dimethyl-4’-methoxybenzophenone follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the stoichiometric ratios of the reactants. Post-reaction, the product is purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-4’-methoxybenzophenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form alcohols or hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted benzophenones depending on the reagent used.

Scientific Research Applications

3,4-Dimethyl-4’-methoxybenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and as a UV absorber in plastic products.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylbenzophenone: Lacks the methoxy group, leading to different chemical properties and reactivity.

    4-Methoxybenzophenone: Lacks the methyl groups, affecting its steric and electronic properties.

    4,4’-Dimethoxybenzophenone: Contains methoxy groups on both phenyl rings, leading to different applications and reactivity.

Uniqueness

3,4-Dimethyl-4’-methoxybenzophenone is unique due to the combination of methyl and methoxy groups, which influence its chemical reactivity and physical properties. This makes it suitable for specific applications where other benzophenone derivatives may not be as effective.

Properties

IUPAC Name

(3,4-dimethylphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-4-5-14(10-12(11)2)16(17)13-6-8-15(18-3)9-7-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOCKFSRHDGQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404587
Record name 3,4-DIMETHYL-4'-METHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65057-21-8
Record name 3,4-DIMETHYL-4'-METHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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